molecular formula C14H11N B8169974 2-(3-Ethynylphenyl)-3-methylpyridine

2-(3-Ethynylphenyl)-3-methylpyridine

Cat. No.: B8169974
M. Wt: 193.24 g/mol
InChI Key: ZUHFWVZDHLAATJ-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenyl)-3-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 3-position and an ethynylphenyl group at the 2-position. The ethynyl group (C≡C) introduces unique electronic and steric properties, making this compound a valuable intermediate in organic synthesis, particularly for constructing halogen-bonded supramolecular architectures . Its structural rigidity and π-conjugation system enable applications in materials science and coordination chemistry, where it may act as a ligand or building block for functional materials.

Properties

IUPAC Name

2-(3-ethynylphenyl)-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-3-12-7-4-8-13(10-12)14-11(2)6-5-9-15-14/h1,4-10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHFWVZDHLAATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethynylphenyl)-3-methylpyridine typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as diisopropylamine and a solvent like toluene, with the reaction carried out at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up the Sonogashira coupling reaction apply. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylphenyl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine, while nucleophilic substitution can involve reagents such as sodium amide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Ethynylphenyl)-3-methylpyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 2-(3-Iodoethynylphenyl)-3-methylpyridine (): The iodine atom in this derivative enhances halogen-bonding capabilities, enabling the formation of supramolecular parallelograms. In contrast, the ethynyl group in the target compound facilitates alkyne-based coupling reactions (e.g., Sonogashira coupling), which are less accessible in halogenated analogs .
  • This structural difference impacts their utility in catalysis and molecular switches .

Electron-Withdrawing and Donating Groups

  • 2-(3,5-Difluorobenzoyl)-3-methylpyridine ():
    The difluorobenzoyl group is strongly electron-withdrawing, polarizing the pyridine ring and increasing electrophilicity. In contrast, the ethynylphenyl group in the target compound provides π-conjugation without significant electron withdrawal, leading to distinct reactivity in nucleophilic substitution reactions .
  • 2-(3-Fluoro-4-methoxyphenyl)-3-methylpyridine ():
    The methoxy group donates electrons via resonance, counteracting the electron-withdrawing fluorine. This balance creates a tunable electronic profile, unlike the ethynylphenyl group, which primarily contributes to extended conjugation .

Thermal Stability and Coordination Chemistry

  • Cobalt(II) Thiocyanato Complexes with 3-Methylpyridine Ligands ():
    Ligand-rich complexes like [Co(NCS)₂(3-methylpyridine)₄] exhibit stepwise thermal decomposition, retaining octahedral geometry. The target compound’s ethynylphenyl group could destabilize such complexes due to steric demands, altering decomposition pathways compared to simpler 3-methylpyridine derivatives .
  • 2-(2-Hydroxyphenyl)-3-methylpyridine ():
    This derivative undergoes pH-triggered unidirectional rotation, a property enhanced by the hydroxyl group’s hydrogen-bonding ability. The ethynylphenyl group lacks such hydrogen-bonding sites, limiting its utility in pH-responsive molecular switches .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent Key Property Application Reference
2-(3-Ethynylphenyl)-3-methylpyridine Ethynylphenyl (meta) π-Conjugation, halogen-bonding precursor Supramolecular architectures
2-(3-Iodobenzoyl)-3-methylpyridine Iodobenzoyl (meta) Electron-withdrawing, polarizable Radiolabeled imaging agents
2-(2-Methoxyphenyl)-3-methylpyridine Methoxyphenyl (ortho) pH-responsive rotation Molecular switches
2-(tert-Butylthio)-3-methylpyridine tert-Butylthio (para) Steric bulk, moderate nucleophilicity Ligand design

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